(1-Chloropentan-2-yl)cyclopropane

Description

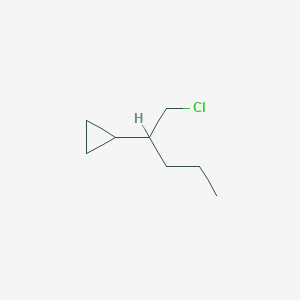

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15Cl |

|---|---|

Molecular Weight |

146.66 g/mol |

IUPAC Name |

1-chloropentan-2-ylcyclopropane |

InChI |

InChI=1S/C8H15Cl/c1-2-3-8(6-9)7-4-5-7/h7-8H,2-6H2,1H3 |

InChI Key |

JAPBJFGOCKWKKJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCl)C1CC1 |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1 Chloropentan 2 Yl Cyclopropane

Cyclopropane (B1198618) Ring-Opening Reactions

The high ring strain of the cyclopropane moiety, estimated to be around 28 kcal/mol, makes it susceptible to cleavage under various conditions, leading to the formation of more stable acyclic products. researchgate.net These reactions can be initiated by acids, bases, or metal catalysts, each proceeding through distinct mechanistic pathways.

Acid-Catalyzed Ring-Opening Mechanisms

In the presence of a strong acid, the cyclopropane ring of (1-Chloropentan-2-yl)cyclopropane can be protonated. This protonation can occur on one of the cyclopropane carbons, although it is more likely to involve the chlorine atom, which can then influence the ring. The resulting intermediate is a highly unstable species that rapidly undergoes ring-opening to form a more stable carbocation. The regioselectivity of the ring-opening is dictated by the stability of the resulting carbocation. In the case of this compound, cleavage of the C1-C2 bond of the cyclopropane ring would lead to a secondary carbocation, while cleavage of the C2-C3 bond would result in a primary carbocation. Therefore, the formation of the more stable secondary carbocation is favored. The subsequent reaction of this carbocation with a nucleophile present in the reaction medium leads to the final product. The stereochemistry of this process often results in a mixture of products due to the planar nature of the carbocation intermediate.

A general representation of acid-catalyzed epoxide ring-opening, which shares mechanistic similarities with cyclopropane ring-opening, involves protonation of the oxygen, followed by nucleophilic attack. youtube.com This process can exhibit both SN1 and SN2 characteristics depending on the substitution pattern of the epoxide. youtube.com In the context of this compound, an acid-catalyzed process would likely involve protonation followed by the departure of the chloride ion or ring-opening, leading to a carbocationic intermediate that is then attacked by a nucleophile. nih.gov

Base-Mediated Ring-Opening Processes

Base-mediated ring-opening of cyclopropanes is less common than acid-catalyzed or metal-catalyzed pathways but can occur, particularly if the cyclopropane ring is activated by electron-withdrawing groups. In the case of this compound, the chlorine atom can exert a modest electron-withdrawing effect. A strong base could potentially deprotonate a carbon atom adjacent to the cyclopropane ring, although this is less likely to be the primary mode of reaction.

More relevant to this substrate would be an elimination reaction, where a strong, non-nucleophilic base could promote the elimination of HCl from the chloropentane chain, forming an alkene. This process, however, does not directly involve the opening of the cyclopropane ring.

A more direct base-mediated ring-opening could be envisioned if the substrate were a donor-acceptor cyclopropane. rsc.org For instance, if the cyclopropane were substituted with an aryl group containing a siloxy substituent, fluoride-induced desilylation could generate a phenolate (B1203915) anion, increasing the donor properties of the aryl group and facilitating ring-opening. rsc.org While not directly applicable to this compound, this illustrates a potential strategy for base-mediated activation.

Nucleophilic Substitution Reactions at the Chloropentane Moiety

The chlorine atom on the pentane (B18724) chain of this compound provides a reactive site for nucleophilic substitution reactions. These reactions involve the replacement of the chlorine atom by a nucleophile.

Stereochemical Course of Nucleophilic Substitutions

The stereochemical outcome of a nucleophilic substitution reaction at the C1 position of the pentane chain depends on the reaction mechanism. If the reaction proceeds through a concerted SN2 mechanism, it will result in an inversion of stereochemistry at the reaction center. This involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, displacing the chloride ion in a single step.

Conversely, if the reaction proceeds through a stepwise SN1 mechanism, it will lead to a racemic or near-racemic mixture of products. This mechanism involves the formation of a planar carbocation intermediate after the departure of the chloride ion. The nucleophile can then attack this intermediate from either face with roughly equal probability.

The choice between an SN1 and SN2 pathway is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. For a secondary chloroalkane like this compound, both SN1 and SN2 pathways are possible, and the reaction conditions will play a crucial role in determining the predominant mechanism and thus the stereochemical outcome.

Neighboring Group Participation Effects

The cyclopropyl (B3062369) group in this compound is positioned to potentially participate in nucleophilic substitution reactions at the C1 position of the pentane chain. This phenomenon, known as neighboring group participation, can significantly affect both the rate and the stereochemistry of the reaction.

If the cyclopropane ring participates as a neighboring group, it can act as an internal nucleophile, attacking the carbon bearing the chlorine atom as the chloride ion departs. This leads to the formation of a bridged, non-classical carbocation intermediate. The external nucleophile then attacks this intermediate, usually from the side opposite the "bridging" cyclopropane ring.

Rearrangement Pathways

The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions, which can proceed through various cationic or radical intermediates. The substitution pattern on the cyclopropane ring and the nature of the reaction conditions play a crucial role in determining the predominant pathway.

One of the most characteristic reactions of cyclopropane derivatives is the rearrangement involving cyclopropylcarbinyl cations. rsc.org These non-classical carbocations are known to exist in equilibrium with homoallyl cations, often leading to a mixture of products. researchgate.net In the case of this compound, protonation or ionization can lead to the formation of a cyclopropylcarbinyl cation. This intermediate can then undergo a rearrangement to a more stable homoallyl cation, which can be trapped by a nucleophile.

The mechanism of this rearrangement involves the delocalization of the positive charge from the carbon adjacent to the ring into the cyclopropane ring itself, leading to the weakening and eventual cleavage of one of the ring's carbon-carbon bonds. This process is often facile due to the relief of ring strain. Computational studies on similar systems have shown that cyclopropylcarbinyl cations are stable intermediates, while bicyclobutonium structures are often high-energy transition states. researchgate.netnjit.educhemrxiv.org The rearrangement can proceed through multiple pathways, including ring opening to various homoallyl cations. researchgate.netchemrxiv.org

The structure of the resulting homoallyl cation and the regiochemistry of the subsequent nucleophilic attack would be influenced by the substitution pattern. For this compound, the pentyl group and the chlorine atom will influence the stability of the possible cationic intermediates and the transition states leading to them.

The presence of the chlorine atom on the pentyl side chain is expected to have a significant electronic effect on the energetics of the cyclopropylcarbinyl-homoallyl rearrangement. The inductive effect of the chlorine atom is electron-withdrawing, which can destabilize a nearby carbocation. The position of the chlorine relative to the developing positive charge in the transition state is therefore critical.

In the rearrangement of the (1-Chloropentan-2-yl)cyclopropylcarbinyl cation, the chlorine atom is on the carbon beta to the initial cationic center. This would likely have a destabilizing effect on the carbocation, potentially increasing the activation energy for the rearrangement compared to an unsubstituted analogue. However, the exact energetic landscape is a balance of inductive effects, hyperconjugation, and steric factors.

Computational studies on substituted cyclopropylcarbinyl cations have shown a correlation between the nature of the substituents and the activation barriers for rearrangement. njit.educhemrxiv.org Electron-donating groups generally stabilize the cationic intermediates and lower the rearrangement barriers, while electron-withdrawing groups have the opposite effect. The relative energies of the homoallylic cations and the activation barriers to reach them are correlated to the nature of the substituents. chemrxiv.org

To illustrate the potential influence of the chlorine substituent, a hypothetical energy profile for the rearrangement of the (1-Chloropentan-2-yl)cyclopropylcarbinyl cation compared to an unsubstituted analogue is presented in the table below. The values are illustrative and based on general principles.

| System | Relative Energy of Cyclopropylcarbinyl Cation (kcal/mol) | Activation Energy for Rearrangement (kcal/mol) | Relative Energy of Homoallyl Cation (kcal/mol) |

| (Pentan-2-yl)cyclopropylcarbinyl Cation | 0 | 15 | -5 |

| (1-Chloropentan-2-yl)cyclopropylcarbinyl Cation | +3 | 18 | -2 |

Table 1: Illustrative Energy Profile for Cyclopropylcarbinyl-Homoallyl Rearrangement. This table presents hypothetical relative energy values to illustrate the potential destabilizing effect of the chlorine substituent on the carbocationic rearrangement pathway.

Radical Reactions Involving Halogenated Cyclopropanes

Halogenated cyclopropanes can also participate in radical reactions, often initiated by radical initiators or photolysis. The reaction of a halogenated carbohydrate to form a carbon-centered radical rarely results in this radical abstracting a hydrogen atom from a carbon–hydrogen bond in another molecule because such abstraction is, in most instances, too slow to compete with other radical reactions. libretexts.org If halogen-atom abstraction produces a cyclopropylcarbinyl radical, cyclopropane ring opening takes place. libretexts.org

In the case of this compound, a radical initiator could abstract a hydrogen atom from the cyclopropane ring or the pentyl chain, or a tin or silicon hydride could induce cleavage of the C-Cl bond to form a radical. The stability of the resulting radical would determine the preferred site of abstraction. Tertiary radicals are more stable than secondary radicals, which are in turn more stable than primary radicals. youtube.com

Once formed, a radical on the cyclopropane ring could lead to ring-opening to form a more stable acyclic radical. The presence of the chlorine atom could also influence the course of the radical reaction, for example, by providing a site for radical elimination. The reaction of cyclopropanecarboxylic acid N'-substituted-hydrazides with PPh3/CBr4 or PPh3/CI4 results in the ring opening of the cyclopropane. researchgate.net

A plausible radical reaction pathway for this compound could involve the initial formation of a radical, followed by ring opening and subsequent reaction with a radical scavenger. The regiochemistry of the ring opening would be governed by the stability of the resulting radical intermediates.

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for elucidating the complex mechanisms of reactions involving cyclopropane derivatives. jst.go.jpnih.govnih.gov Such studies can provide detailed information about the structures of intermediates and transition states, as well as the energetics of different reaction pathways.

For the this compound system, computational studies could be employed to:

Model the cyclopropylcarbinyl-homoallyl rearrangement, determining the relative energies of the various cationic intermediates and the activation barriers for their interconversion.

Investigate the influence of the chlorine substituent on the stability of the carbocations and the energetics of the rearrangement.

Explore potential radical reaction pathways, including the initial radical formation, ring-opening, and subsequent reactions.

Predict the product distribution for both cationic and radical reactions.

Computational investigations into the nucleophilic substitution of cyclopropylcarbinols have successfully explained the loss of stereospecificity for certain substrates by identifying competitive rearrangement pathways that lead to rearranged carbocation intermediates. njit.educhemrxiv.org Similar approaches could provide significant insights into the reactivity of this compound.

| Computational Method | Information Obtained | Relevance to this compound |

| Density Functional Theory (DFT) | Geometries of reactants, intermediates, and transition states; reaction energies and activation barriers. | Elucidation of rearrangement and radical reaction mechanisms. |

| Coupled Cluster (e.g., CCSD(T)) | High-accuracy single-point energy calculations. | Refinement of the energy profile for key reaction steps. |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the molecule and its reaction intermediates over time. | Understanding the conformational flexibility and solvent effects on reactivity. |

Table 2: Application of Computational Methods to the Study of this compound. This interactive table outlines how different computational techniques can be applied to investigate the reactivity of the target compound.

Advanced Spectroscopic and Structural Elucidation of 1 Chloropentan 2 Yl Cyclopropane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as the primary tool for elucidating the molecular structure of organic compounds in solution. For "(1-Chloropentan-2-yl)cyclopropane," a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential to assign all proton and carbon signals and to confirm the connectivity and stereochemistry of the molecule.

In ¹H NMR, the protons on the cyclopropane (B1198618) ring are expected to appear in the highly shielded upfield region, typically between 0.2 and 1.0 ppm, a characteristic feature attributed to the ring's unique electronic structure and magnetic anisotropy. docbrown.inforesearchgate.net The protons on the pentyl chain would resonate further downfield. The proton on the carbon bearing the chlorine atom (C1) is anticipated to have a chemical shift in the range of 3.5-3.7 ppm due to the deshielding effect of the electronegative chlorine. The proton at the chiral center (C2), being adjacent to both the cyclopropyl (B3062369) ring and the chlorinated carbon, would likely appear as a complex multiplet. The remaining methylene (B1212753) and methyl protons of the pentyl chain would have chemical shifts in the typical alkane region of 0.9-1.7 ppm. wikipedia.org

In the ¹³C NMR spectrum, the carbons of the cyclopropane ring would also be found in the upfield region, generally between 3 and 15 ppm. The carbon atom bonded to chlorine (C1) would be significantly deshielded, with an expected chemical shift around 45-55 ppm. The other carbons of the pentyl chain would resonate in the typical 10-40 ppm range for aliphatic carbons. wikipedia.org

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cyclopropyl CH₂ | 0.2 - 0.8 | 3 - 10 |

| Cyclopropyl CH | 0.5 - 1.0 | 10 - 15 |

| C1-H₂ | 3.5 - 3.7 | 45 - 55 |

| C2-H | 1.5 - 2.0 | 35 - 45 |

| C3-H₂ | 1.3 - 1.6 | 25 - 35 |

| C4-H₂ | 1.2 - 1.5 | 20 - 30 |

Two-dimensional NMR techniques are indispensable for unambiguously assembling the molecular structure by mapping out the bonding network.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. sdsu.edu Key expected correlations would include the coupling between the proton on C2 and the protons on C1 and C3, as well as with the methine proton of the cyclopropyl ring. It would also show the couplings between the adjacent methylene protons along the pentyl chain (C3-H₂ to C4-H₂ and C4-H₂ to C5-H₃).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, providing a clear map of C-H one-bond connectivities. sdsu.edu For instance, the proton signal around 3.6 ppm would correlate with the carbon signal around 50 ppm, confirming the C1-H₂ assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to piece together the different fragments of the molecule. sdsu.eduyoutube.com Key HMBC correlations would be expected between the cyclopropyl protons and the carbons of the pentyl chain (C1 and C2), and conversely, between the protons on C1 and C2 and the carbons of the cyclopropyl ring. These correlations would be definitive proof of the connection between the cyclopropyl ring and the pentyl chain at the C2 position.

Key Predicted 2D NMR Correlations

| Experiment | Correlating Protons | Correlating Carbons | Information Gained |

|---|---|---|---|

| COSY | C1-H₂ ↔ C2-H; C2-H ↔ C3-H₂; C3-H₂ ↔ C4-H₂; C4-H₂ ↔ C5-H₃; C2-H ↔ Cyclopropyl-H | - | Confirms the sequence of the pentyl chain and its connection to the cyclopropyl ring. |

| HSQC | C1-H₂ ↔ C1; C2-H ↔ C2; C3-H₂ ↔ C3; C4-H₂ ↔ C4; C5-H₃ ↔ C5; Cyclopropyl-H ↔ Cyclopropyl-C | - | Assigns each proton to its directly bonded carbon. |

| HMBC | C1-H₂ | C2, C3, Cyclopropyl-C | Confirms connectivity around the chloro-substituted carbon. |

| C2-H | C1, C3, C4, Cyclopropyl-C | Establishes the link between the pentyl chain and the cyclopropyl ring. |

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to identify protons that are close to each other in space, regardless of whether they are connected through bonds. These experiments would be valuable for determining the preferred conformation of the flexible pentyl chain relative to the more rigid cyclopropyl ring. For example, spatial correlations between the cyclopropyl protons and specific protons on the pentyl chain would provide insights into the rotational conformers around the C2-cyclopropyl bond.

Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Profiling

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns. For this compound, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. docbrown.info This would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) separated by two mass units.

The fragmentation of the molecular ion would likely proceed through several predictable pathways:

Loss of a chlorine radical: This would lead to a prominent fragment ion [M-Cl]⁺.

Alpha-cleavage: Fission of the C-C bonds adjacent to the chlorine atom or the cyclopropyl ring.

Fragmentation of the pentyl chain: Loss of stable alkyl radicals such as ethyl or propyl.

Ring opening of the cyclopropane: The strained three-membered ring could open to form an isomeric acyclic cation.

Predicted Major Fragment Ions in Mass Spectrometry

| m/z Value | Possible Fragment Ion | Origin |

|---|---|---|

| [M]⁺ and [M+2]⁺ | [C₈H₁₅Cl]⁺ | Molecular ion with ³⁵Cl and ³⁷Cl isotopes |

| [M-35]⁺ / [M-37]⁺ | [C₈H₁₅]⁺ | Loss of a chlorine radical |

| [M-29]⁺ | [C₆H₁₀Cl]⁺ | Loss of an ethyl radical (C₂H₅) |

| [M-43]⁺ | [C₅H₈Cl]⁺ | Loss of a propyl radical (C₃H₇) |

| 41 | [C₃H₅]⁺ | Cyclopropyl cation or allyl cation from ring opening |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Strain Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

C-H vibrations: The spectrum would show C-H stretching vibrations for the sp³ hybridized carbons of the pentyl chain in the 2850-3000 cm⁻¹ region. The C-H stretching of the cyclopropane ring is expected at a slightly higher frequency, typically above 3000 cm⁻¹, which is characteristic of strained rings.

C-Cl stretch: A distinct absorption corresponding to the C-Cl stretching vibration would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Cyclopropane ring vibrations: The cyclopropane ring itself has characteristic "ring breathing" and deformation modes, though these may be weak and fall within the complex fingerprint region.

Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Cyclopropyl C-H | Stretching | 3000 - 3100 |

| Alkyl C-H | Stretching | 2850 - 2960 |

| CH₂ | Bending (Scissoring) | ~1465 |

| CH₃ | Bending (Asymmetric) | ~1450 |

| CH₃ | Bending (Symmetric) | ~1375 |

X-ray Crystallography for Solid-State Molecular Structure and Chirality (if applicable)

Should "this compound" be a crystalline solid at a suitable temperature, X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsional angles, offering a definitive picture of the molecular conformation.

Crucially, the molecule possesses a chiral center at C2 of the pentyl chain. If a single enantiomer could be crystallized, X-ray crystallography could determine its absolute configuration. For a racemic mixture, it would reveal how the two enantiomers pack in the crystal lattice. However, obtaining single crystals suitable for X-ray diffraction can be challenging for such a flexible, non-polar molecule.

Chiroptical Spectroscopy (e.g., ORD, CD) for Enantiomeric Excess Determination (if applicable)

Given the chirality of "this compound," chiroptical techniques such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) would be applicable for analyzing non-racemic samples. These methods measure the differential interaction of the chiral molecule with left- and right-circularly polarized light. While the chromophores in this molecule (C-Cl and the saturated alkyl groups) are weak, measurable signals could potentially be used to determine the enantiomeric excess (e.e.) of a synthesized or isolated sample and to assign the absolute configuration by comparing experimental data with theoretical calculations.

Computational and Theoretical Investigations of 1 Chloropentan 2 Yl Cyclopropane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods provide insights into the geometry, energy, and distribution of electrons within the molecule.

Density Functional Theory (DFT) for Geometry Optimization and Energy Prediction

A thorough search of scientific literature and computational chemistry databases did not yield any specific studies that have utilized Density Functional Theory (DFT) for the geometry optimization and energy prediction of (1-Chloropentan-2-yl)cyclopropane. Consequently, there are no published optimized coordinates or predicted energies for this compound.

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Hyperconjugation

No published research was found that has performed Natural Bond Orbital (NBO) analysis on this compound. Therefore, data regarding its charge distribution and hyperconjugative interactions are not available.

Conformational Analysis and Potential Energy Surface Mapping

An extensive review of available scientific literature revealed no studies focused on the conformational analysis or the mapping of the potential energy surface for this compound. Such studies would be valuable for understanding the molecule's flexibility and the relative energies of its different spatial arrangements.

Reaction Pathway Modeling and Transition State Characterization

There is no available research that models the reaction pathways or characterizes the transition states involving this compound. These computational investigations are crucial for predicting the reactivity and mechanisms of chemical reactions involving this compound.

Molecular Dynamics Simulations for Dynamic Behavior

No molecular dynamics simulations for this compound have been reported in the scientific literature. Such simulations would provide insight into the dynamic behavior of the molecule over time, including its conformational changes and interactions with its environment.

Prediction of Spectroscopic Parameters

A search for predicted spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound from computational methods yielded no results. These predictions are essential for interpreting experimental spectra and confirming the structure of the compound.

Strain Energy Analysis of the Cyclopropane (B1198618) Ring

No direct computational studies on the strain energy of the specific molecule this compound are presently available in scientific literature. However, a robust understanding of its characteristics can be derived from the extensive theoretical and computational analyses of the parent cyclopropane molecule and similarly substituted analogues. The strain energy of the cyclopropane ring in this substituted molecule is overwhelmingly dictated by the inherent strain of the three-membered ring, with predictable, albeit minor, perturbations introduced by the 1-chloropentan-2-yl substituent.

The cyclopropane ring is the quintessential example of a strained organic molecule. Its total strain energy is experimentally determined to be approximately 27.5-28.6 kcal/mol. masterorganicchemistry.comnih.govmasterorganicchemistry.com This high level of instability arises from two primary sources:

Angle Strain: The internal C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5° angle for sp³-hybridized carbon atoms. wikipedia.orglibretexts.org This severe compression leads to inefficient overlap of the hybrid orbitals, resulting in weak, "bent" or "banana" bonds. bluffton.edupressbooks.pub

Torsional Strain: The planar nature of the three-carbon ring forces the hydrogen atoms on adjacent carbons into a fully eclipsed conformation, introducing repulsive steric interactions (also known as Pitzer strain). wikipedia.orgresearchgate.net

Theoretical models have been developed to describe the unique bonding in cyclopropane. The Coulson-Moffitt model describes the C-C bonds as being formed from the overlap of sp³ hybrid orbitals that are bent outwards from the internuclear axis. researchgate.netresearchgate.net The Walsh orbital model proposes a combination of sp² hybridized carbons with a set of three molecular orbitals at the center of the ring, which gives the C-C bonds some π-character and helps to explain some of the molecule's reactivity. bluffton.eduresearchgate.netbluffton.edu

The introduction of substituents onto the cyclopropane ring modifies its geometry and, consequently, its strain energy. For this compound, the effects of the two key components of the substituent—the alkyl chain and the chlorine atom—must be considered.

Effect of the Alkyl Group (Pentyl Group): Computational studies on simple alkyl-substituted cyclopropanes show that alkyl groups generally have a minor, often stabilizing, effect on the ring. researchgate.net For instance, the ring strain energy of methylcyclopropane (B1196493) is very similar to that of cyclopropane itself. A 2021 study using homodesmotic reactions determined that the ring strain energy (RSE) component of methyl-substituted cyclopropanes does not significantly depend on the number of methyl groups. acs.org The primary influence of the pentyl group in this compound would be steric interactions, which are conformational in nature rather than a direct alteration of the fundamental ring strain.

Effect of the Chloro Group: Halogen substituents, being electronegative, can have a more pronounced electronic effect on the cyclopropane ring. Theoretical studies on perchlorocyclopropane have yielded surprising results, suggesting that its strain energy is small and could even be negative, a stark contrast to perfluorocyclopropane, which is highly strained. csic.es This suggests that the larger, more polarizable chlorine atoms can interact with the ring's bonding orbitals in a way that mitigates some of the inherent strain. For a monosubstituted chlorocyclopropane, this effect would be less dramatic but still significant. The electronegative chlorine atom can alter the bond lengths and electron density distribution within the cyclopropane ring.

Interactive Data Table: Strain Energies of Cycloalkanes and Substituted Analogues

The following table provides experimentally and computationally determined strain energies for cyclopropane and related molecules to provide context.

| Compound | Number of Ring Carbons | Total Strain Energy (kcal/mol) | Strain per CH₂ Group (kcal/mol) | Reference(s) |

| Cyclopropane | 3 | 27.6 | 9.2 | masterorganicchemistry.com |

| Cyclobutane | 4 | 26.4 | 6.6 | libretexts.org |

| Cyclopentane | 5 | 6.5 | 1.3 | libretexts.org |

| Cyclohexane | 6 | 0.0 | 0.0 | libretexts.org |

| Methylcyclopropane | 3 | ~28 | N/A | acs.org |

| Spiropentane | 3 (x2) | 62.9 | N/A | mdpi.com |

Applications in Organic Synthesis and Materials Science Research

(1-Chloropentan-2-yl)cyclopropane as a Building Block for Complex Molecules

There is no available research on the use of this compound as a synthetic building block.

Precursor for Stereodefined Intermediates

No studies have been published detailing the synthesis of stereodefined intermediates from this compound.

Incorporation into Novel Polycyclic Systems

The incorporation of this compound into polycyclic systems has not been reported in the scientific literature.

Development of Advanced Organic Materials Containing Cyclopropane (B1198618) Moieties

There is no information on the use of this compound in the development of advanced organic materials.

Role in the Synthesis of Non-Natural Products with Defined Stereochemistry

The role of this compound in the stereocontrolled synthesis of non-natural products is not documented.

Future Research Directions and Emerging Opportunities

Exploration of Novel Catalytic Systems for Synthesis and Transformations

The development of efficient and selective methods for the synthesis and subsequent transformation of (1-Chloropentan-2-yl)cyclopropane is a primary area for future research. The exploration of novel catalytic systems will be paramount in unlocking the full potential of this compound.

For Synthesis:

Current strategies for the synthesis of similar cyclopropyl (B3062369) alkanes often involve multi-step sequences. Future research could focus on the development of catalytic systems that enable a more direct and atom-economical synthesis. Potential avenues include:

Transition Metal-Catalyzed Cyclopropanation: Catalysts based on rhodium, palladium, and copper have been extensively used for the cyclopropanation of alkenes. acs.orgnih.govacs.org Future work could adapt these systems for the direct cyclopropanation of a substituted pentene precursor.

C-H Activation/Functionalization: The direct functionalization of a pentylcyclopropane (B14749310) precursor via catalytic C-H activation to introduce the chlorine atom would be a highly desirable synthetic route. Catalysts based on noble metals like palladium and rhodium, as well as more abundant first-row metals like cobalt, could be investigated for this purpose. organic-chemistry.org

For Transformations:

The reactivity of the chloropentyl side chain and the cyclopropane (B1198618) ring can be selectively targeted using appropriate catalytic systems.

Cross-Coupling Reactions: The chlorine atom serves as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide range of substituents. syrris.com Research into new catalysts that are effective for coupling at a secondary carbon center and are tolerant of the cyclopropane ring will be crucial.

Catalytic Ring-Opening: The strained cyclopropane ring can undergo catalytic ring-opening reactions, providing access to more complex acyclic structures. rsc.orgacs.org Lewis acids or transition metal complexes could be explored to control the regioselectivity and stereoselectivity of the ring-opening process. acs.org

Integration of this compound into Flow Chemistry Methodologies

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. rsc.org The integration of this compound synthesis and transformations into flow chemistry setups represents a significant opportunity.

Synthesis in Flow:

The synthesis of halogenoalkanes can involve highly reactive or hazardous reagents. savemyexams.com Performing these reactions in a continuous flow reactor can mitigate these risks by minimizing the reaction volume at any given time and allowing for precise temperature control. rsc.org This would be particularly beneficial for potentially exothermic chlorination reactions.

Transformations in Flow:

Many catalytic reactions, such as cross-coupling and hydrogenation, have been successfully implemented in flow systems. syrris.comrsc.org Future research could focus on developing packed-bed reactors containing immobilized catalysts for the continuous transformation of this compound. This would not only improve efficiency but also simplify catalyst recovery and product purification.

| Parameter | Batch Chemistry | Flow Chemistry |

| Reaction Scale | Limited by flask size | Scalable by extending run time |

| Heat Transfer | Often inefficient, leading to hotspots | Highly efficient, precise temperature control |

| Safety | Handling of large quantities of hazardous materials | Smaller reaction volumes, inherently safer |

| Process Control | Manual or semi-automated | Fully automated, precise control of parameters |

Advanced Computational Studies of Reaction Dynamics

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. nih.govacs.orgrsc.org Advanced computational studies on this compound could provide valuable insights into its behavior.

Reaction Mechanisms:

DFT calculations can be employed to elucidate the detailed mechanisms of potential reactions, such as nucleophilic substitution at the chlorinated carbon or catalytic ring-opening of the cyclopropane. nih.gov This would allow for the rational design of catalysts and reaction conditions to favor desired outcomes.

Predicting Reactivity:

Computational models can be used to predict the reactivity of different sites within the molecule. For instance, the relative energies of transition states for various reaction pathways can be calculated to predict the most likely products. acs.org This predictive power can significantly accelerate the discovery of new transformations.

Development of Structure-Reactivity Relationships for Predicting New Transformations

A systematic investigation into the structure-reactivity relationships (SRRs) of this compound and its derivatives will be essential for predicting new transformations and designing molecules with specific properties.

Influence of Substituents:

The electronic and steric effects of substituents on both the pentyl chain and the cyclopropane ring will significantly influence the molecule's reactivity. openochem.orgchemguide.co.uksparkl.melibretexts.org For example, the position of the chlorine atom on the pentyl chain will affect the rate and mechanism of nucleophilic substitution reactions. libretexts.org

Stereochemistry and Reactivity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.